N'-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzylidene group, a bromo-substituted thiophene ring, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group and the bromo-substituted thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide: Similar structure but lacks the bromo substitution.
N’-Benzylidene-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide: Similar structure with a chloro substitution instead of bromo.
N’-Benzylidene-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: Similar structure with a methyl substitution.
Uniqueness
N’-Benzylidene-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The bromo substitution can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for further research in medicinal chemistry and other fields.
Properties
Molecular Formula |
C15H11BrN4OS |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11BrN4OS/c16-14-7-6-13(22-14)11-8-12(19-18-11)15(21)20-17-9-10-4-2-1-3-5-10/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
XPSZUNHREARVKK-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.